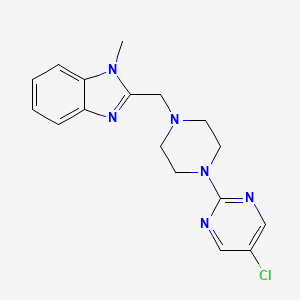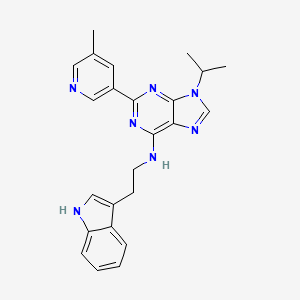
Unii-5H2QQ669K9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK1331268 is a novel, selective, orally bioavailable positive modulators of mGluR2.
Applications De Recherche Scientifique
Preparation and Study of UNx Thin Films :
- Research conducted by Black et al. (2001) focused on preparing thin films of UN (uranium nitride) and U2N3 by reactive DC sputtering in a nitrogen-containing atmosphere. Their study included photoelectron spectroscopy to understand the electronic structure, revealing the itinerant character of 5f-electronic states in UN and a high density of states at the Fermi energy (Black et al., 2001).
Inorganic Nanoparticles Synthesis :
- The work of Cushing et al. (2004) highlights the liquid-phase synthesis of inorganic nanoparticles, emphasizing the role of new materials in technological advancements, particularly in the electronics industry (Cushing et al., 2004).
Electronic and Thermodynamic Properties of UN :
- Lu et al. (2010) conducted a comprehensive study on UN's lattice parameters, electronic structure, and thermodynamic properties using density functional calculations. This study provides insights into the electronic behavior and stability of UN, important for various applications (Lu et al., 2010).
Antenna Design for Wireless Applications :
- Basar et al. (2012) developed a compact antenna covering the entire UNII band for WLAN, Wi-Fi, and Bluetooth applications. This research contributes to enhancing wireless communication technologies (Basar et al., 2012).
Transforming Educational Programs for Scientific Research :
- Giordan et al. (2011) discussed the role of the National Collegiate Inventors and Innovators Alliance in transforming educational programs to aid academic researchers in translating research into practical innovations (Giordan et al., 2011).
Dual-Band CMOS Front-End for Wireless LAN :
- Li et al. (2004) showcased a dual-band front-end for WLAN applications operating at ISM and UNII bands, demonstrating advancements in wireless communication technologies (Li et al., 2004).
Photoelectron Spectroscopy Study of U-Ni Alloys :
- Black et al. (2002) conducted a comparative study on UNi alloys, analyzing their electronic structure and surface composition. This research contributes to understanding intermetallic compounds' properties (Black et al., 2002).
Global Substance Registration System :
- Peryea et al. (2020) discussed the development of the Global Substance Registration System by the FDA and NCATS, providing scientific descriptions of substances related to health, including unique ingredient identifiers (UNIIs) (Peryea et al., 2020).
Phase and Defect Evolution in Uranium-Nitrogen-Oxygen System :
- He et al. (2021) studied the phase and defect evolution under proton irradiation in the uranium-nitrogen-oxygen system, which has implications for advanced nuclear fuel in energy systems (He et al., 2021).
University Nanosat Program :
- Hunyadi et al. (2004) explored the University Nanosat Program, a student satellite program demonstrating the synergy between government, academia, and aerospace institutions (Hunyadi et al., 2004).
Propriétés
Numéro CAS |
1207197-70-3 |
|---|---|
Nom du produit |
Unii-5H2QQ669K9 |
Formule moléculaire |
C17H19ClN6 |
Poids moléculaire |
342.83 |
Nom IUPAC |
2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
InChI |
InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3 |
Clé InChI |
IXXZGBOSQDVMTC-UHFFFAOYSA-N |
SMILES |
CN1C(CN2CCN(C3=NC=C(Cl)C=N3)CC2)=NC4=CC=CC=C41 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK1331268; GSK 1331268; GSK-1331268. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)
![6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B607684.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)
![Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-](/img/structure/B607688.png)
![N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide](/img/structure/B607691.png)
![3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B607696.png)
![(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine](/img/structure/B607700.png)
